2-Ethyl-3-hydroxyhexanal

Cat. No. B1620174

Key on ui cas rn:

496-03-7

M. Wt: 144.21 g/mol

InChI Key: FMBAIQMSJGQWLF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05663452

Procedure details

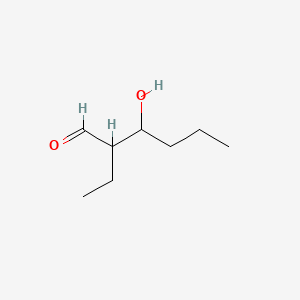

The preparation of 2-ethyl-1,3-hexane diol thus takes place in two steps, as shown above in the reaction formulae. In the first reaction step, n-butyraldehyde reacts with itself, forming as the product of the aldol reaction an intermediate-product β-hydroxyaldehyde according to Formula II, i.e. 2-ethyl-3-hydroxy-hexanal. This intermediate-product β-hydroxy-aldehyde is hydrogenated (reduced) into the corresponding alcohol, i.e. into 2-ethyl-1,3-hexane diol according to Formula III. The efficiency, speed and controllability of the aldol step can thus be improved significantly by using an alkali metal hydroxide or alkali earth metal hydroxide catalyst together with a neutral phase-transfer catalyst. The use of this catalyst combination renders the control of the exothermal forming reaction of the intermediate-product β-aldehyde maximally efficient, and thus the amount of readily forming hazardous byproducts can be minimized. In step 2, the intermediate-product aldehyde is hydrogenated completely into the desired end-product alcohol either by using a reducing agent or by catalytic hydrogenation. By this procedure, the desired objective, i.e. the surprisingly high yield of 2-ethyl-1,3-hexane diol, is achieved.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH:3]([CH:6]([OH:10])[CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].C(=O)CCC>>[CH2:1]([CH:3]([CH:6]([OH:10])[CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CO)C(CCC)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacts with itself

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(C=O)C(CCC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |